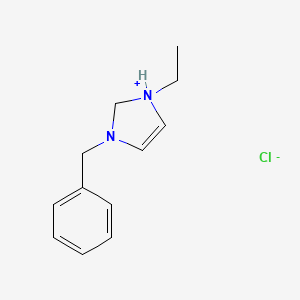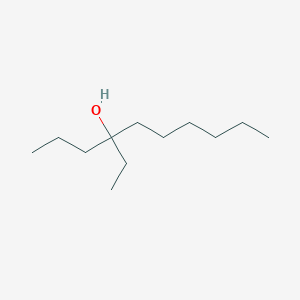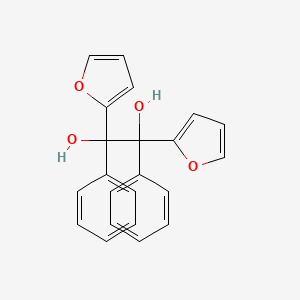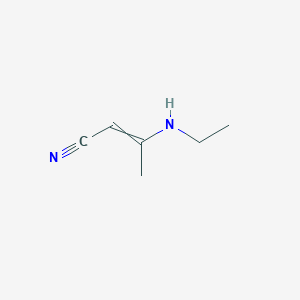
3-Benzyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group at the 3-position, an ethyl group at the 1-position, and a chloride ion as the counterion. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride can be achieved through several methods. One common approach involves the alkylation of imidazole derivatives. For instance, the reaction of 1-ethylimidazole with benzyl chloride in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures (around 75°C) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like crystallization and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-Benzyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The compound can react with electrophiles, leading to the addition of new functional groups to the imidazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides, thiolates, and alkoxides can be used in substitution reactions. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed under controlled conditions to achieve oxidation.
Addition: Electrophiles such as alkyl halides or acyl chlorides can be used in addition reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield different imidazolium salts, while oxidation reactions can lead to the formation of imidazole N-oxides.
科学的研究の応用
3-Benzyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other imidazole derivatives and as a catalyst in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound of interest in drug development.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
作用機序
The mechanism of action of 3-Benzyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The imidazole ring can coordinate with metal ions, affecting metalloprotein function. Additionally, the compound’s lipophilic benzyl group may facilitate its interaction with cell membranes, influencing its bioavailability and activity.
類似化合物との比較
Similar Compounds
1-Benzyl-3-methylimidazolium chloride: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3-methylimidazolium chloride: Similar structure but with a methyl group instead of a benzyl group.
1-Benzyl-2-methylimidazolium chloride: Similar structure but with a methyl group at the 2-position.
Uniqueness
3-Benzyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the specific combination of benzyl and ethyl groups, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the ethyl group may affect the compound’s steric and electronic properties, leading to distinct interactions with biological targets and reagents.
特性
CAS番号 |
53790-85-5 |
|---|---|
分子式 |
C12H17ClN2 |
分子量 |
224.73 g/mol |
IUPAC名 |
3-benzyl-1-ethyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C12H16N2.ClH/c1-2-13-8-9-14(11-13)10-12-6-4-3-5-7-12;/h3-9H,2,10-11H2,1H3;1H |
InChIキー |
RKGHPEMEKXKVKW-UHFFFAOYSA-N |
正規SMILES |
CC[NH+]1CN(C=C1)CC2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)




![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)
![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)
![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)


![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)

